molecular formula C22H21ClN4O2S2 B11376267 N-{5-[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-(phenylsulfanyl)propanamide

N-{5-[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-(phenylsulfanyl)propanamide

Cat. No.: B11376267
M. Wt: 473.0 g/mol
InChI Key: XCOPDUHLSJWHFZ-UHFFFAOYSA-N
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Description

N-{5-[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-(phenylsulfanyl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiadiazole ring, a pyrrolidinone moiety, and a phenylsulfanyl group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-(phenylsulfanyl)propanamide typically involves multiple steps, including the formation of the thiadiazole ring, the pyrrolidinone moiety, and the final coupling with the phenylsulfanyl group. Common reagents used in these reactions include thiosemicarbazide, acyl chlorides, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{5-[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-(phenylsulfanyl)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common

Properties

Molecular Formula

C22H21ClN4O2S2

Molecular Weight

473.0 g/mol

IUPAC Name

N-[5-[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]-3-phenylsulfanylpropanamide

InChI

InChI=1S/C22H21ClN4O2S2/c1-14-7-8-16(12-18(14)23)27-13-15(11-20(27)29)21-25-26-22(31-21)24-19(28)9-10-30-17-5-3-2-4-6-17/h2-8,12,15H,9-11,13H2,1H3,(H,24,26,28)

InChI Key

XCOPDUHLSJWHFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NN=C(S3)NC(=O)CCSC4=CC=CC=C4)Cl

Origin of Product

United States

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